molecular formula C41H46Br2O2 B14235934 2',7'-Dibromo-1,6-bis(octyloxy)-9,9'-spirobi[fluorene] CAS No. 500761-27-3

2',7'-Dibromo-1,6-bis(octyloxy)-9,9'-spirobi[fluorene]

Cat. No.: B14235934
CAS No.: 500761-27-3
M. Wt: 730.6 g/mol
InChI Key: UKPFKZKPDRRKIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2’,7’-Dibromo-1,6-bis(octyloxy)-9,9’-spirobi[fluorene] is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a spirobi[fluorene] core with dibromo and octyloxy substituents, making it an interesting subject for research in organic electronics and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,7’-Dibromo-1,6-bis(octyloxy)-9,9’-spirobi[fluorene] typically involves multiple steps, starting with the preparation of the fluorene core. The dibromo substitution is introduced through bromination reactions, while the octyloxy groups are added via etherification reactions. The spiro linkage is formed through a cyclization reaction, often under controlled conditions to ensure the correct formation of the spiro center.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using automated reactors and continuous flow systems to maintain consistent reaction conditions. Purification steps such as recrystallization or chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2’,7’-Dibromo-1,6-bis(octyloxy)-9,9’-spirobi[fluorene] can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its electronic properties.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form larger conjugated systems.

Common Reagents and Conditions

    Substitution Reactions: Typically involve reagents like sodium methoxide or potassium tert-butoxide in polar solvents.

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Coupling Reactions: Palladium catalysts and bases like triethylamine are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups, while coupling reactions can produce extended π-conjugated systems.

Scientific Research Applications

2’,7’-Dibromo-1,6-bis(octyloxy)-9,9’-spirobi[fluorene] has several applications in scientific research:

    Organic Electronics: Used as a building block for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) due to its excellent electronic properties.

    Materials Science: Employed in the synthesis of novel polymers and materials with unique optical and electronic characteristics.

    Biological Research: Investigated for potential use in bioimaging and as a fluorescent probe due to its strong fluorescence.

    Industrial Applications: Utilized in the development of advanced coatings and materials with specific electronic properties.

Mechanism of Action

The mechanism by which 2’,7’-Dibromo-1,6-bis(octyloxy)-9,9’-spirobi[fluorene] exerts its effects is primarily related to its electronic structure. The spirobi[fluorene] core provides a rigid framework that enhances its stability and electronic properties. The dibromo and octyloxy substituents influence the compound’s reactivity and solubility, making it suitable for various applications. The molecular targets and pathways involved depend on the specific application, such as interaction with light in OLEDs or binding to biological molecules in bioimaging.

Comparison with Similar Compounds

Similar Compounds

    2,7-Dibromofluorene: A simpler compound with similar bromine substitutions but lacking the spiro linkage and octyloxy groups.

    9,9-Dioctyl-2,7-dibromofluorene: Similar in structure but with dioctyl groups instead of octyloxy groups.

    2,7-Dibromo-9,9-dimethyl-9H-fluorene: Features dimethyl groups instead of octyloxy groups.

Uniqueness

2’,7’-Dibromo-1,6-bis(octyloxy)-9,9’-spirobi[fluorene] is unique due to its spiro linkage, which imparts rigidity and enhances its electronic properties. The combination of dibromo and octyloxy substituents further distinguishes it from similar compounds, providing a balance of reactivity and solubility that is advantageous for various applications.

This detailed article provides a comprehensive overview of 2’,7’-Dibromo-1,6-bis(octyloxy)-9,9’-spirobi[fluorene], covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

500761-27-3

Molecular Formula

C41H46Br2O2

Molecular Weight

730.6 g/mol

IUPAC Name

2',7'-dibromo-1,6-dioctoxy-9,9'-spirobi[fluorene]

InChI

InChI=1S/C41H46Br2O2/c1-3-5-7-9-11-13-24-44-31-20-23-36-35(28-31)34-16-15-17-39(45-25-14-12-10-8-6-4-2)40(34)41(36)37-26-29(42)18-21-32(37)33-22-19-30(43)27-38(33)41/h15-23,26-28H,3-14,24-25H2,1-2H3

InChI Key

UKPFKZKPDRRKIN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOC1=CC2=C(C=C1)C3(C4=C(C=CC(=C4)Br)C5=C3C=C(C=C5)Br)C6=C2C=CC=C6OCCCCCCCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.